molecular formula C18H31N5 B3912361 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No. B3912361
M. Wt: 317.5 g/mol
InChI Key: FOZALYYFIKALSQ-UHFFFAOYSA-N
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Description

The compound contains two pyrazole rings, which are five-membered aromatic heterocycles with two nitrogen atoms. Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are often synthesized through the reaction of 1,3-diketones with hydrazine. The tert-butyl and ethyl groups could potentially be introduced through subsequent reactions .


Molecular Structure Analysis

The compound has a complex structure with two pyrazole rings connected by a methylene (-CH2-) group. Each pyrazole ring has different substituents, one with a tert-butyl group and the other with an ethyl and a dimethyl group .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present. The reactivity of this specific compound would need to be determined experimentally .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. These properties could include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could focus on exploring the biological activity of the compound and developing synthesis methods for its production. The compound’s structure suggests potential for biological activity, which could be explored in drug discovery efforts .

properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5/c1-8-22(11-15-10-17(20-19-15)18(5,6)7)12-16-13(3)21-23(9-2)14(16)4/h10H,8-9,11-12H2,1-7H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZALYYFIKALSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CC)CC2=CC(=NN2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 3
Reactant of Route 3
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 4
Reactant of Route 4
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 5
Reactant of Route 5
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
Reactant of Route 6
Reactant of Route 6
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine

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